10,10-dichloro-N-(4-ethoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide
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Overview
Description
10,10-dichloro-N-(4-ethoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide is a complex organic compound with the molecular formula C19H23Cl2NO2. This compound is characterized by its tricyclic structure, which includes a decane ring system with two chlorine atoms and an ethoxyphenyl group attached to it .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,10-dichloro-N-(4-ethoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide typically involves multiple steps. The starting materials often include tricyclo[7.1.0.0~4,6~]decane derivatives, which undergo chlorination to introduce the chlorine atoms at the 10,10 positions. Subsequently, the ethoxyphenyl group is introduced through a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of amines and carboxylic acids .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
10,10-dichloro-N-(4-ethoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the chlorine atoms or to reduce the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium ethoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or hydrocarbons .
Scientific Research Applications
10,10-dichloro-N-(4-ethoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 10,10-dichloro-N-(4-ethoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, depending on the pathway involved .
Comparison with Similar Compounds
Similar Compounds
10,10-dichloro-N-(4-chlorophenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide: Similar structure but with a chlorophenyl group instead of an ethoxyphenyl group.
5,10-dioxatricyclo[7.1.0.0~4,6~]decane: Different functional groups but similar tricyclic structure.
Uniqueness
10,10-dichloro-N-(4-ethoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide is unique due to its specific combination of functional groups and its tricyclic structure, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
10,10-dichloro-N-(4-ethoxyphenyl)tricyclo[7.1.0.04,6]decane-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23Cl2NO2/c1-2-24-12-5-3-11(4-6-12)22-18(23)17-13-7-9-15-16(19(15,20)21)10-8-14(13)17/h3-6,13-17H,2,7-10H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTUIVZSQLCSLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2C3C2CCC4C(C4(Cl)Cl)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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